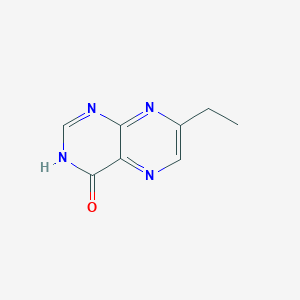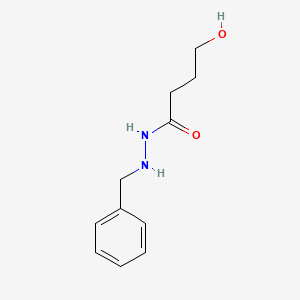
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of hydrazine and a 4-hydroxybutyryl group attached to the second nitrogen atom. Hydrazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- typically involves the reaction of benzylhydrazine with 4-hydroxybutyric acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the use of a high boiling point solvent, such as ethylene glycol, to provide the necessary reaction conditions .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale chemical processes that ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl and hydroxybutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzylhydrazine oxides, while reduction may produce simpler hydrazine derivatives .
Scientific Research Applications
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzylhydrazine: A simpler hydrazine derivative with similar chemical properties.
4-Hydroxybutyric acid hydrazide: Another hydrazine derivative with a hydroxybutyryl group.
Phenylhydrazine: A related compound with a phenyl group instead of a benzyl group.
Uniqueness
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- is unique due to the presence of both benzyl and hydroxybutyryl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
69352-51-8 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N'-benzyl-4-hydroxybutanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c14-8-4-7-11(15)13-12-9-10-5-2-1-3-6-10/h1-3,5-6,12,14H,4,7-9H2,(H,13,15) |
InChI Key |
DZYDGCADILIVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNNC(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


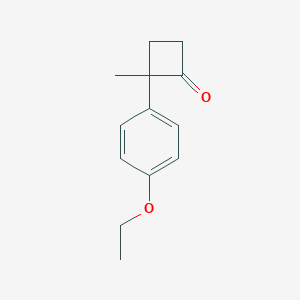
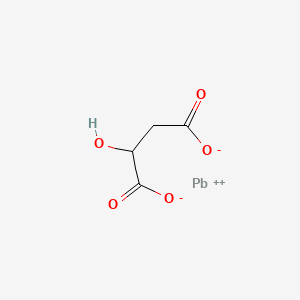
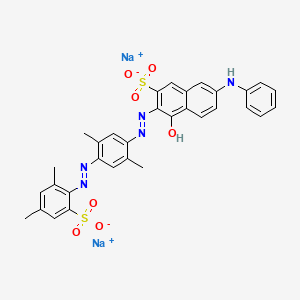
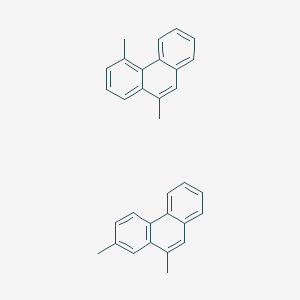
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

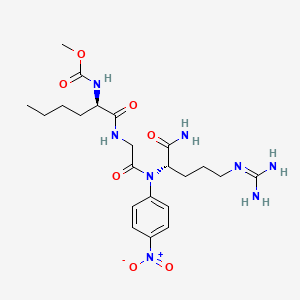
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
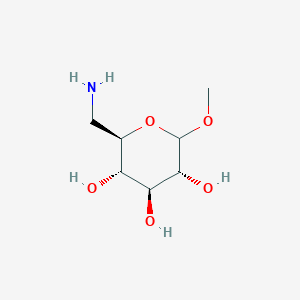
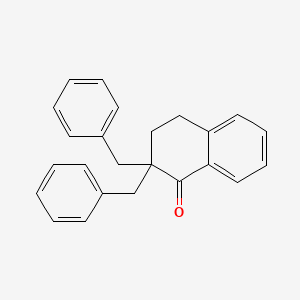
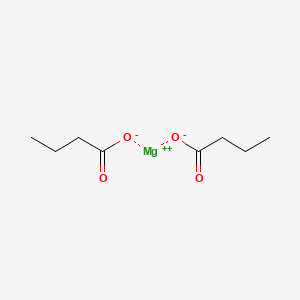
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
